Bpd-mad
Description
Benzoporphyrin derivative monoacid (BPD-MAD) is one of two equally active isomers (BPD-MAC and this compound) that constitute the photosensitizing agent verteporfin (Visudyne®) . This compound is activated by low-intensity, nonthermal light at a wavelength of 689 nm, leading to the generation of cytotoxic oxygen free radicals and singlet oxygen. These reactive species induce localized damage to biological structures, making this compound a critical component in photodynamic therapy (PDT) for conditions such as age-related macular degeneration (AMD) and presumed ocular histoplasmosis syndrome . Its mechanism hinges on selective accumulation in pathological tissues, followed by light activation to minimize collateral damage to healthy cells.
Properties
Molecular Formula |
C41H42N4O8 |
|---|---|
Molecular Weight |
718.8 g/mol |
IUPAC Name |
3-[(23S)-14-ethenyl-22,23-bis(methoxycarbonyl)-9-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),19,21-dodecaen-5-yl]propanoic acid |
InChI |
InChI=1S/C41H42N4O8/c1-9-23-20(2)29-17-34-27-13-10-26(39(49)52-7)38(40(50)53-8)41(27,5)35(45-34)19-30-22(4)24(11-14-36(46)47)32(44-30)18-33-25(12-15-37(48)51-6)21(3)28(43-33)16-31(23)42-29/h9-10,13,16-19,38,43-44H,1,11-12,14-15H2,2-8H3,(H,46,47)/t38-,41?/m0/s1 |
InChI Key |
NYCOCMNWCGUKJF-OTKZQKHGSA-N |
Isomeric SMILES |
CC1=C(C2=CC3=C(C(=C(N3)C=C4C5([C@@H](C(=CC=C5C(=N4)C=C6C(=C(C(=N6)C=C1N2)C=C)C)C(=O)OC)C(=O)OC)C)C)CCC(=O)O)CCC(=O)OC |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C(N3)C=C4C5(C(C(=CC=C5C(=N4)C=C6C(=C(C(=N6)C=C1N2)C=C)C)C(=O)OC)C(=O)OC)C)C)CCC(=O)O)CCC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
BPD-MAD is compared below with its isomer BPD-MAC and other functionally similar photosensitizers used in PDT.
Key Findings from Comparative Studies
- Functional Analogues: Porfimer Sodium: Requires a lower activation wavelength (630 nm), limiting tissue penetration depth compared to this compound. It is associated with prolonged skin photosensitivity (4–6 weeks) versus this compound’s shorter duration (<48 hours) . Temoporfin: Although structurally distinct (chlorin-based), it shares a high tumor-selective uptake mechanism. However, its 652 nm activation allows deeper tissue penetration, making it preferable for non-ocular solid tumors .
Advantages of this compound Over Competing Compounds
- Precision : The 689 nm wavelength optimizes activation in shallow ocular tissues, reducing off-target effects.
- Rapid Clearance : Shorter photosensitivity duration enhances patient compliance compared to porfimer sodium.
- Synergy with Modern Imaging : Compatibility with optical coherence tomography (OCT) for real-time treatment monitoring.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
